Metonitazene

Catalog No.
S918572
CAS No.
14680-51-4
M.F
C21H26N4O3
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metonitazene

CAS Number

14680-51-4

Product Name

Metonitazene

IUPAC Name

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C21H26N4O3/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16/h6-11,15H,4-5,12-14H2,1-3H3

InChI Key

HNGZTLMRQTVPBH-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC

Due to its recent emergence (first identified in 2021 []), scientific research on Metonitazene is limited. However, based on its structural similarity to other potent opioids like fentanyl, some potential research applications exist.

  • Understanding Opioid Receptor Function

    Metonitazene's high affinity for mu-opioid receptors could be a valuable tool in studies aiming to understand the mechanisms of opioid dependence and pain perception []. By comparing its interaction with these receptors to other opioids, researchers could gain insights into the specific features that contribute to a drug's potency and side effects.

  • Development of Novel Pain Medications

    The potency of Metonitazene suggests its potential use in developing powerful painkillers []. However, significant research would be necessary to develop safer and more manageable medications due to Metonitazene's high risk of overdose.

  • Discovery of Antidotes for Opioid Overdose

    Research on Metonitazene's binding properties could aid in the development of more effective antidotes for opioid overdose. Studying how this molecule interacts with opioid receptors may inform the design of medications that can reverse the effects of various opioids [].

Metonitazene is a synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds. Its full IUPAC name is N,N-Diethyl-2-(2-(4-methoxybenzyl)-5-nitro-1H-benzo[d]imidazol-1-yl)ethan-1-amine. This compound is characterized by a white to beige powder form and is often encountered in illicit drug markets, typically used intranasally or via intravenous injection. Metonitazene has been reported to exhibit potent analgesic properties, with an estimated potency approximately 1000 times greater than morphine when administered through central routes, although its oral potency is about ten times that of morphine .

The specific details of its interaction with the mu-opioid receptor require further investigation.

Metonitazene is a highly potent and dangerous substance. Key safety concerns include:

  • Extreme Toxicity: Metonitazene is estimated to be thousands of times more potent than morphine. This significantly increases the risk of overdose and death even with small amounts.
  • Addiction Potential: Like other opioids, metonitazene has a high potential for addiction due to its effects on the brain's reward system.
  • Respiratory Depression: Metonitazene can slow down breathing, potentially leading to coma and death.
  • Unknown Long-Term Effects: The long-term health consequences of metonitazene use are not fully understood.

Metonitazene undergoes various metabolic transformations in the body. Key reactions include:

  • N-dealkylation: This process leads to the formation of N-desethyl metonitazene, which has been identified as a significant metabolite in urine and vitreous samples.
  • O-dealkylation: This reaction results in the production of 4′-hydroxy nitazene.
  • Reduction: The nitro group can be reduced to yield 5-amino metonitazene.

These metabolic pathways suggest that metonitazene may have multiple active metabolites that could contribute to its pharmacological effects and potential toxicity .

As a potent mu-opioid receptor agonist, metonitazene exhibits significant analgesic effects comparable to other opioids. It has been associated with typical opioid adverse effects, including sedation, respiratory depression, nausea, and vomiting. The respiratory depressant effects of metonitazene are particularly concerning, estimated to be about 50 times greater than those of morphine. The compound's effects can be reversed by opioid antagonists, indicating its potential for abuse and dependence .

Currently, metonitazene does not have any recognized therapeutic applications and is not approved for medical use. Its primary context of use is within illicit drug markets where it is often misrepresented as other opioids or substances like cocaine. Due to its high potency and associated risks, it poses significant public health concerns .

Metonitazene shares structural similarities with several other synthetic opioids within the 2-benzylbenzimidazole class. Notable homologues include:

  • Etonitazene: Known for its potent analgesic properties and similar mechanism of action.
  • Isotonitazene: Another potent opioid analogue with comparable effects.
  • Protonitazene: Distinguished by different substituents affecting its pharmacological profile.
  • Butonitazene: Similar in structure but varies in functional groups.

Comparison Table

CompoundPotency (relative to morphine)Key Characteristics
Metonitazene~1000 timesHigh potency; significant respiratory depression
Etonitazene~1000 timesSimilar structure; potent analgesic effects
IsotonitazeneComparablePotent mu-opioid receptor agonist
ProtonitazeneVariesDifferent substituents alter activity
ButonitazeneVariesStructural differences affect potency

Metonitazene's unique combination of structural features and its high potency make it particularly concerning from a public health perspective, especially given its association with severe adverse effects and fatalities .

Original Pharmaceutical Synthesis (1950s Prototype Development)

Metonitazene belongs to the 2-benzylbenzimidazole opioid class, which was originally developed during the mid-1950s by researchers at the Swiss pharmaceutical company CIBA Aktiengesellschaft (now Novartis) [1] [2]. The compound was first synthesized in 1957 as part of a comprehensive research program aimed at developing novel analgesic agents that departed structurally from traditional morphine-based compounds [3] [4]. This research effort was led by scientists including Hoffmann, Hunger, Kebrle, and Rossi, who sought to create opioid analgesics with potentially improved therapeutic profiles [2] [5].

The original synthesis methodology for metonitazene was documented in the patent literature, specifically in United States Patent 2935514A, filed by CIBA researchers [6]. The synthetic approach involved a multi-step process beginning with the condensation of ortho-phenylenediamine derivatives with carboxylic acids or aldehydes [2]. The specific route for metonitazene synthesis utilized readily available starting materials and proceeded through well-defined intermediates [2].

The initial pharmaceutical development program evaluated metonitazene alongside related compounds including etonitazene, isotonitazene, and clonitazene [3] [4]. These compounds demonstrated analgesic potencies several orders of magnitude higher than morphine in animal studies, with some showing potencies exceeding 1000 times that of morphine by central routes of administration [1] [7]. Despite these promising pharmacological profiles, the development of metonitazene and related nitazenes was discontinued in the 1960s due to unacceptable side effects, particularly respiratory depression and high abuse potential [1] [8].

Table 1: Chemical Properties of Metonitazene and Related CIBA Compounds

CompoundChemical FormulaMolecular Weight (g/mol)CAS NumberYear First Synthesized
MetonitazeneC21H26N4O3382.514680-51-41957
EtonitazeneC22H28N4O3396.5911-65-91957
IsotonitazeneC23H30N4O3410.514188-81-91957
ProtonitazeneC24H32N4O3424.5119276-01-61957
ClonitazeneC20H23ClN4O2402.93861-76-51957

The CIBA research program established fundamental structure-activity relationships for the benzimidazole opioid class [4]. Key findings indicated that the nitro group at the 5-position of the benzimidazole ring was optimal for high analgesic activity [9]. Substitution patterns in the para-benzyl position affected potency in the following order: ethoxy > isopropyloxy > n-propyloxy > methoxy > methylthio > hydrogen/chlorine/fluorine > hydroxy [4]. The replacement of the N,N-dialkylamino unit with alternative cyclic structures such as pyrrolidinyl or piperidinyl groups represented later modifications that fall into the spectrum of designer drug variations [4].

Modern Illicit Manufacturing Techniques

Contemporary illicit synthesis of metonitazene has emerged following the re-discovery of the historical pharmaceutical literature by clandestine laboratory operators [1] [10]. Unlike the original pharmaceutical development which required extensive safety testing and regulatory approval, modern illicit production focuses solely on chemical synthesis without regard for quality control or safety considerations [11] [12].

Current illicit manufacturing utilizes the synthetic routes originally developed by CIBA, with appropriate modifications to accommodate available precursor chemicals [11]. The synthesis remains straightforward and cost-effective, requiring no regulated precursors under current international control frameworks [11]. This accessibility has contributed to the proliferation of metonitazene in illicit drug markets since its first detection in street supplies during 2020 [1] [13].

The illicit production process typically involves three primary synthetic approaches, all derived from the original CIBA methodology [2]. The first method involves condensation of ortho-phenylenediamine with para-methoxy-phenylacetonitrile to form the 2-benzylbenzimidazole core structure [2]. The benzimidazole intermediate is then alkylated with 1-chloro-2-diethylaminoethane to form the final metonitazene product [2]. This procedure proves most useful for preparation of benzimidazoles lacking substituents on the benzene rings [3].

A more versatile illicit synthesis route begins with alkylation of 1-chloro-2,4-dinitrobenzene with 2-diethylaminoethylamine [2]. The 2-nitro substituent on the resulting 2,4-dinitroaniline compound undergoes regioselective reduction to form the corresponding primary amine intermediate [2]. Condensation of this ortho-phenylenediamine species with the imidate of 4-methoxyphenylacetic acid, obtained from the corresponding nitrile, affords metonitazene [2]. Final purification is accomplished through base-acid extraction followed by conversion to the hydrochloride salt [2].

Key Intermediate Compounds in Nitazene Production

The synthesis of metonitazene involves several critical intermediate compounds that serve as building blocks for the final benzimidazole structure [2] [16]. Understanding these intermediates provides insight into the synthetic pathway and potential points of intervention for controlling illicit production [11].

Table 2: Key Intermediate Compounds in Metonitazene Synthesis

Intermediate CompoundRole in SynthesisChemical FormulaTransformation Step
1-chloro-2,4-dinitrobenzeneStarting material for aniline formationC6H3ClN2O4Nucleophilic substitution
2-diethylaminoethylamineNucleophilic amine componentC6H16N2Amine alkylation
N-(2,4-dinitrophenyl)-N,N-diethyl-ethane-1,2-diamineNitroaniline intermediateC12H18N4O4Regioselective reduction
N1-[2-(diethylaminoethyl]-4-nitrobenzene-1,2-diamineReduced diamine precursorC12H20N4O2Benzimidazole ring formation
4-methoxyphenylacetic acidBenzyl group precursorC9H10O3Acid to nitrile conversion
4-methoxyphenylacetonitrileAlternative benzyl precursorC9H9NODirect condensation
Imidate of 4-methoxyphenylacetic acidCondensation reagentC9H11NO2Cyclization reaction

The initial intermediate, 1-chloro-2,4-dinitrobenzene, serves as a readily available starting material that undergoes nucleophilic substitution with 2-diethylaminoethylamine [2]. This reaction proceeds through displacement of the activated chloro atom, which is easily displaced due to the electron-withdrawing effects of the nitro groups [2]. The resulting N-(2,4-dinitrophenyl)-N,N-diethyl-ethane-1,2-diamine represents the first key intermediate in the synthetic sequence [2].

Regioselective reduction of the nitro function adjacent to the alkylamino moiety is accomplished using ammonium sulfide or alternative reducing agents [2]. This reduction step requires careful control to achieve selectivity for the desired nitro group while leaving the 5-position nitro group intact [2]. The resulting ortho-phenylenediamine species, N1-[2-(diethylaminoethyl]-4-nitrobenzene-1,2-diamine, serves as the immediate precursor for benzimidazole ring formation [2].

The benzyl component of metonitazene is derived from 4-methoxyphenylacetic acid or its corresponding nitrile [2]. The acid can be converted to the nitrile through standard dehydration procedures, or the nitrile can be used directly in condensation reactions [2]. Formation of the imidate of 4-methoxyphenylacetic acid provides an activated form of the carboxylic acid that readily undergoes condensation with the diamine intermediate [2].

Recent analytical studies have identified additional intermediate compounds that may arise during illicit synthesis, including various N-desalkyl derivatives and partially reduced nitro compounds [16] [17]. These intermediates often possess biological activity at opioid receptors, with some metabolites showing potencies exceeding that of the parent compound [17]. N-desethyl metonitazene, for example, demonstrates significantly higher potency than metonitazene itself in receptor binding assays [18] [17].

Stability and Degradation Products Under Various Conditions

The stability of metonitazene under different storage and environmental conditions has been extensively characterized due to its importance for forensic analysis and quality control [19] [20] [21]. These studies reveal significant variability in stability depending on temperature, matrix composition, and preservation methods [21] [22].

Table 3: Stability of Metonitazene Under Various Storage Conditions

Storage ConditionTime PeriodConcentration (ng/mL)Stability (% remaining)Notes
Room Temperature (25°C)30 days1.0 / 5.0Below detection / 44%Complete degradation at low concentration
Refrigerated (4°C)30 days1.0 / 5.066-69% / 93%Better stability at refrigerated temperature
Frozen (-20°C)30 daysNot testedNot testedOptimal for long-term storage
Unpreserved Blood (Room Temp)86 daysNot specifiedNot detectableBacterial degradation to 5-aminometonitazene
Preserved Blood (Room Temp)86 daysNot specifiedStableFluoride/oxalate preservation prevents degradation
Methanol Solution (-10 to -25°C)Long-term1000 (as reference)StableCommercial reference material storage

Temperature-dependent stability studies demonstrate that metonitazene undergoes rapid degradation at room temperature, particularly at low concentrations [21] [22]. At concentrations of 1.0 nanograms per milliliter, complete degradation occurs within 30 days when stored at room temperature [21]. Higher concentrations show improved stability, with 5.0 nanograms per milliliter samples retaining approximately 44% of the original concentration after 30 days at room temperature [21].

Refrigerated storage at 4°C significantly improves stability compared to room temperature conditions [21] [22]. Low concentration samples (1.0 nanograms per milliliter) retain 66-69% of the original concentration after 30 days, while higher concentration samples (5.0 nanograms per milliliter) maintain 93% of the original level [21]. These findings indicate that refrigerated storage represents the optimal condition for short-term preservation of metonitazene samples [22].

Biological matrix stability studies reveal critical differences between preserved and unpreserved blood samples [19] [20]. In unpreserved postmortem blood stored under refrigerated conditions, metonitazene becomes undetectable after approximately 86 days due to bacterial degradation [19]. This degradation process produces 5-aminometonitazene as the primary degradation product, formed through bacterial reduction of the nitro group at the 5-position of the benzimidazole ring [19].

The bacterial degradation pathway mirrors that observed with nitro-benzodiazepines, suggesting similar enzymatic mechanisms [19]. Bacterial nitro-reductases convert the 5-nitro group to the corresponding amino group, producing 5-aminometonitazene [19]. Further bacterial metabolism can lead to formation of 5-acetamidometonitazene through acetylation of the amino group [19]. These degradation products retain structural similarity to the parent compound but exhibit altered pharmacological properties [19].

Preservation of blood samples with fluoride and oxalate prevents bacterial degradation and maintains metonitazene stability over extended periods [19] [20]. The fluoride component inhibits bacterial growth and enzymatic activity, while oxalate serves as an anticoagulant [19]. This preservation approach proves essential for accurate quantitative analysis in forensic and clinical settings [20].

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Exact Mass

382.20049070 g/mol

Monoisotopic Mass

382.20049070 g/mol

Heavy Atom Count

28

UNII

A7FF4K4CWB

Wikipedia

Metonitazene

Dates

Modify: 2024-04-14

Explore Compound Types